molecular formula C16H13NO4 B099310 Resorufin butyrate CAS No. 15585-42-9

Resorufin butyrate

Cat. No.: B099310
CAS No.: 15585-42-9
M. Wt: 283.28 g/mol
InChI Key: RGJTZDRUTUWWTD-UHFFFAOYSA-N
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Description

Resorufin butyrate: is a fluorogenic substrate commonly used in biochemical assays. It is particularly known for its application in the detection of triglyceride lipases and cholinesterase activities. The compound exhibits fluorescence with excitation and emission wavelengths of 570 nm and 580 nm, respectively .

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions: Resorufin butyrate can be synthesized through the esterification of resorufin with butyric acid. The reaction typically involves the use of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the esterification process. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester product.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve large-scale esterification reactions using optimized conditions to maximize yield and purity. The process would likely include steps for purification, such as recrystallization or chromatography, to ensure the final product meets the required specifications for biochemical assays.

Chemical Reactions Analysis

Types of Reactions: Resorufin butyrate primarily undergoes hydrolysis reactions catalyzed by enzymes such as triglyceride lipases and cholinesterase. The hydrolysis of this compound results in the release of resorufin, which can be detected through its fluorescent properties.

Common Reagents and Conditions:

    Hydrolysis: Enzymatic hydrolysis using triglyceride lipases or cholinesterase in a buffered aqueous solution.

    Esterification: Dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in anhydrous conditions.

Major Products:

    Hydrolysis: Resorufin and butyric acid.

    Esterification: this compound.

Scientific Research Applications

Chemistry: Resorufin butyrate is used as a fluorogenic substrate in various biochemical assays to study enzyme kinetics and activity. It is particularly useful in the detection and quantification of triglyceride lipases and cholinesterase activities .

Biology: In biological research, this compound is employed to monitor enzyme activities in cell cultures and tissue samples. Its fluorescent properties allow for real-time tracking of enzymatic reactions, making it a valuable tool in studying metabolic processes and enzyme regulation.

Medicine: this compound is used in diagnostic assays to detect enzyme deficiencies or abnormalities in clinical samples. It is also utilized in drug discovery and development to screen for potential inhibitors or activators of specific enzymes.

Industry: In the industrial sector, this compound is used in quality control processes to ensure the proper functioning of enzyme-based products. It is also employed in the development of biosensors for detecting specific enzyme activities in various applications.

Comparison with Similar Compounds

    Resorufin acetate: Another ester of resorufin, used as a substrate for different esterases.

    Resorufin benzyl ether: Used as a fluorescent probe for detecting enzyme activity.

    Resorufin phosphate: A substrate for phosphatases, used in various biochemical assays.

Uniqueness: Resorufin butyrate is unique in its specific application for detecting triglyceride lipases and cholinesterase activities. Its fluorescence properties and the ease of detection make it a preferred choice in biochemical assays. Compared to other resorufin derivatives, this compound offers a distinct advantage in studying lipid metabolism and enzyme kinetics related to triglyceride breakdown .

Properties

IUPAC Name

(7-oxophenoxazin-3-yl) butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NO4/c1-2-3-16(19)20-11-5-7-13-15(9-11)21-14-8-10(18)4-6-12(14)17-13/h4-9H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGJTZDRUTUWWTD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)OC1=CC2=C(C=C1)N=C3C=CC(=O)C=C3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80407477
Record name Resorufin butyrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80407477
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15585-42-9
Record name Resorufin butyrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80407477
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What makes resorufin butyrate a suitable substrate for studying triglyceride lipases?

A1: this compound offers several advantages as a substrate for triglyceride lipase research. [, ] It is soluble and monomeric in assay conditions, eliminating the complications of particle-based artifacts often encountered with traditional lipid-based substrates. [] Upon hydrolysis by the lipase, this compound releases resorufin, a fluorescent molecule. This allows for straightforward and sensitive monitoring of enzyme activity using fluorescence-based assays. [, ]

Q2: Has this compound been used to identify any potential drug leads?

A3: Yes, high-throughput screening utilizing a fluorescence-based assay with this compound as the substrate led to the identification of ebselen as a potent inhibitor of M. tuberculosis Ag85C. [] Ebselen, initially recognized for its antioxidant properties, demonstrated inhibitory activity in the nanomolar range against Ag85C. [] This discovery underscores the value of this compound in screening for enzyme inhibitors and uncovering novel therapeutic candidates for diseases like tuberculosis.

Q3: Are there any limitations to using this compound as a substrate in enzyme studies?

A4: While a valuable tool, there are considerations when employing this compound. While its interaction with Ag85C is documented, [] it's crucial to validate its suitability for other enzyme classes beyond lipases. Additionally, its potential for non-specific interactions with certain enzymes or assay components should be evaluated during assay development and validation. Comparing results obtained with this compound to those with established substrates can strengthen experimental findings.

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